molecular formula C17H17N3O2S B2656404 3-(4-Benzyloxy-3-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione, 95% CAS No. 1797917-69-1

3-(4-Benzyloxy-3-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione, 95%

Cat. No. B2656404
CAS RN: 1797917-69-1
M. Wt: 327.4
InChI Key: XDNMAQOZOUCVIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a triazoline ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Additionally, it has a benzyloxy and a methoxy group attached to a phenyl ring .


Chemical Reactions Analysis

The compound “3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine” was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent .

Scientific Research Applications

Antimicrobial Activities

The synthesis and study of triazoline derivatives, including compounds similar to 3-(4-Benzyloxy-3-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione, have shown promising antimicrobial activities. Researchers have developed various 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines. Some of these compounds have demonstrated good to moderate activities against a range of microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Applications

Research into S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has unveiled compounds with notable anti-inflammatory and analgesic effects. The exploration of these triazole-thione derivatives has opened up new avenues for the development of drugs with potential benefits in treating inflammation and pain, showcasing the versatility of triazoline-thione compounds in medicinal chemistry (Al-Abdullah et al., 2014).

Corrosion Inhibition

Triazole-based compounds, including triazoline-thiones, have been investigated for their corrosion inhibition properties. Studies have demonstrated that these compounds can significantly reduce the corrosion of metals in corrosive environments. This application is crucial for extending the life of metal structures and components in various industrial sectors (Al-amiery et al., 2020).

Chemotherapeutic Potential

The structural and spectroscopic characterization of triazoline-thione derivatives has been conducted to assess their potential as chemotherapeutic agents. Quantum chemical calculations and spectroscopic analyses have provided insights into the energy, geometric structure, and vibrational wavenumbers of these compounds, highlighting their potential in cancer treatment (El-Emam et al., 2012).

Molecular Docking Studies

Triazoline-thione derivatives have been subjected to molecular docking studies to evaluate their potential as EGFR inhibitors, which are crucial in the context of anti-cancer research. These studies help in understanding the interaction of such compounds with biological targets, offering a pathway for the development of novel cancer therapies (Karayel, 2021).

Safety and Hazards

The safety data sheet for “4-Benzyloxy-3-methoxybenzyl alcohol” suggests avoiding contact with skin and eyes, and not to breathe dust . In case of contact, rinse immediately with plenty of water . If ingested, clean mouth with water and get medical attention .

Future Directions

Triazolopyridines, a class of compounds that includes “3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine”, are currently attracting significant attention . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids . Therefore, the future research directions could involve exploring these applications further.

properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-16(18-19-17(20)23)13-8-9-14(15(10-13)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNMAQOZOUCVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxy-3-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione, 95%

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